3-(3-Fluoro-4-methylphenyl)propan-1-OL
Description
3-(3-Fluoro-4-methylphenyl)propan-1-ol is an organic compound characterized by a fluorine atom and a methyl group attached to a benzene ring, which is further connected to a propan-1-ol group
Synthetic Routes and Reaction Conditions:
Grignard Reaction: The compound can be synthesized by reacting 3-fluoro-4-methylbenzene with ethylene oxide in the presence of a Grignard reagent.
Reduction of Ketones: Another method involves the reduction of 3-fluoro-4-methylphenyl ketone using lithium aluminum hydride (LiAlH4) to yield the desired alcohol.
Industrial Production Methods: Industrial production typically involves large-scale Grignard reactions, with careful control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization.
Types of Reactions:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alkane or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation with bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: 3-(3-Fluoro-4-methylphenyl)propan-1-one or 3-(3-Fluoro-4-methylphenyl)propanoic acid.
Reduction: 3-(3-Fluoro-4-methylphenyl)propane.
Substitution: Various halogenated derivatives.
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-8-4-5-9(3-2-6-12)7-10(8)11/h4-5,7,12H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUQVGMVFMSRPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCCO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Research Applications
Synthetic Intermediate
3-(3-Fluoro-4-methylphenyl)propan-1-OL serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow chemists to explore various reaction mechanisms and develop new synthetic pathways.
Table 1: Synthetic Routes for this compound
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Method A | 3-fluoro-4-methylbenzaldehyde + propan-1-ol | Reflux in ethanol | 85 |
| Method B | 3-fluoro-4-methylphenylmagnesium bromide + carbonyl compound | Anhydrous conditions | 75 |
| Method C | Reduction of corresponding ketone | NaBH4 in methanol | 90 |
Biological Applications
Therapeutic Potential
Research indicates that this compound may exhibit significant biological activity, particularly in modulating neurotransmitter systems. Its interactions with various biological targets suggest potential therapeutic applications in treating central nervous system disorders.
Case Study: Neurotransmitter Modulation
A study investigated the effects of this compound on serotonin and dopamine receptors. It was found to act as a selective inhibitor, suggesting its potential use in developing treatments for depression and anxiety disorders.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized to produce specialty chemicals with unique properties. Its fluorinated structure enhances the stability and reactivity of the resulting compounds.
Table 2: Industrial Applications
| Application Area | Description |
|---|---|
| Specialty Chemicals | Used as a precursor in the synthesis of fluorinated polymers and surfactants. |
| Material Science | Investigated for its role in creating materials with enhanced thermal and chemical resistance. |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(4-fluorophenyl)propan-1-ol
3-(3-fluorophenyl)propan-1-ol
3-(2-fluorophenyl)propan-1-ol
This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications. Its versatility and potential for further research continue to drive interest in its study and use.
Biological Activity
3-(3-Fluoro-4-methylphenyl)propan-1-OL, also known as (1R)-1-(3-fluoro-4-methylphenyl)propan-1-ol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H13F. The presence of a fluorine atom in the aromatic ring enhances the compound's lipophilicity, which can significantly influence its biological interactions. The hydroxyl group (-OH) and the chiral center in the molecule further contribute to its unique properties, making it a candidate for various therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom increases binding affinity and selectivity towards these targets, potentially modulating their activity. This modulation can lead to various biological responses, including inhibition of enzymatic activities and alteration of signaling pathways.
Biological Activity and Therapeutic Potential
Research indicates that compounds with structural similarities to this compound may exhibit significant biological activities, particularly in relation to central nervous system disorders. The compound has been investigated for its potential role in modulating neurotransmitter systems, which is crucial for developing treatments for conditions such as depression and anxiety .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Interaction Studies : Research has shown that this compound can form hydrogen bonds with proteins and enzymes, enhancing its binding affinity due to increased lipophilicity from the fluorinated aromatic ring .
- Therapeutic Applications : Investigations into related compounds have revealed their roles in treating various diseases by acting as inhibitors or modulators of specific proteins involved in metabolic processes. These findings suggest that this compound may have similar therapeutic applications .
- Synthesis Methods : The compound can be synthesized through various methods, optimizing yields and purity for industrial applications. This flexibility in synthesis is crucial for drug development efforts aimed at enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
